BenchChemオンラインストアへようこそ!

N1-(2-fluorophenyl)-N2-methylindoline-1,2-dicarboxamide

Medicinal Chemistry SAR Analysis Kinase Inhibitor Design

N1-(2-fluorophenyl)-N2-methylindoline-1,2-dicarboxamide is a synthetic indoline-1,2-dicarboxamide derivative with molecular formula C17H16FN3O2 and molecular weight 313.33 g/mol. The compound features an indoline (2,3-dihydroindole) core bearing two distinct carboxamide functionalities: an N2-methylcarboxamide at the 2-position and an N1-(2-fluorophenyl)carboxamide (urea-type) at the 1-position.

Molecular Formula C17H16FN3O2
Molecular Weight 313.332
CAS No. 1101206-11-4
Cat. No. B2608134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-fluorophenyl)-N2-methylindoline-1,2-dicarboxamide
CAS1101206-11-4
Molecular FormulaC17H16FN3O2
Molecular Weight313.332
Structural Identifiers
SMILESCNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3F
InChIInChI=1S/C17H16FN3O2/c1-19-16(22)15-10-11-6-2-5-9-14(11)21(15)17(23)20-13-8-4-3-7-12(13)18/h2-9,15H,10H2,1H3,(H,19,22)(H,20,23)
InChIKeyNAXWNVCRVHZMSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-fluorophenyl)-N2-methylindoline-1,2-dicarboxamide (CAS 1101206-11-4): Core Structural Identity and Procurement Context


N1-(2-fluorophenyl)-N2-methylindoline-1,2-dicarboxamide is a synthetic indoline-1,2-dicarboxamide derivative with molecular formula C17H16FN3O2 and molecular weight 313.33 g/mol . The compound features an indoline (2,3-dihydroindole) core bearing two distinct carboxamide functionalities: an N2-methylcarboxamide at the 2-position and an N1-(2-fluorophenyl)carboxamide (urea-type) at the 1-position . This scaffold belongs to a broader class of indoline and indole carboxamides investigated for kinase inhibition (e.g., IKK2) [1] and strigolactone receptor antagonism [2]. However, this specific compound lacks published target-specific bioactivity data in peer-reviewed literature, placing the burden of differentiation on structural and physicochemical properties for procurement decisions.

Why N1-(2-fluorophenyl)-N2-methylindoline-1,2-dicarboxamide Cannot Be Replaced by Generic Indoline Carboxamides


Compounds within the indoline carboxamide class exhibit highly divergent biological profiles based on subtle structural variations. The position of fluorine substitution (ortho vs. para on the N1-phenyl ring) critically modulates electronic distribution, hydrogen-bonding geometry, and steric fit within receptor binding pockets . The presence of two carboxamide groups (N1-urea type and N2-methylamide) distinguishes this compound from mono-carboxamide analogs such as SL antagonist 1 (N-(2-fluorophenyl)-N-methylindoline-1-carboxamide), which has documented strigolactone receptor antagonist activity [1]. The additional N2-methylcarboxamide introduces extra hydrogen-bond donor/acceptor capacity (HBD=1, HBA=5) and alters lipophilicity (clogP ~2.75) . Indoline-1,2-dicarboxamide derivatives have been specifically claimed in patents as IKK2 inhibitors and kinase modulators, where the dual-carboxamide pharmacophore is essential for activity [2]. Interchanging this compound with positional isomers (e.g., 4-fluorophenyl) or mono-carboxamide analogs without experimental verification risks loss of target engagement or altered selectivity profiles. The structural uniqueness of the ortho-fluorophenyl–N2-methyl combination creates a distinct chemical space that cannot be assumed equivalent to seemingly similar analogs.

Quantitative Differential Evidence for N1-(2-fluorophenyl)-N2-methylindoline-1,2-dicarboxamide vs. Closest Analogs


Molecular Weight and Formula Distinguish This Compound from N1-(4-fluorophenyl)-N2-methylindoline-1,2-dicarboxamide (Positional Isomer)

The target compound C17H16FN3O2 (MW 313.33) and its para-fluoro positional isomer N1-(4-fluorophenyl)-N2-methylindoline-1,2-dicarboxamide share identical molecular formula and mass . However, fluorine substitution position (ortho vs. para) alters electronic properties: the ortho-fluorine exerts a stronger electron-withdrawing inductive effect on the adjacent urea carbonyl, modifying H-bond acceptor strength and conformational preference of the N1-phenyl ring . In related indoline carboxamide series, ortho-substitution has been shown to affect kinase selectivity profiles compared to para-substituted analogs [1]. While no direct head-to-head bioactivity comparison exists for these two specific isomers, their different InChI Keys confirm distinct chemical identities that cannot be assumed bioequivalent.

Medicinal Chemistry SAR Analysis Kinase Inhibitor Design

Dual Carboxamide Architecture Differentiates This Compound from Mono-Carboxamide SL Antagonist 1 (D12)

SL antagonist 1 (D12, N-(2-fluorophenyl)-N-methylindoline-1-carboxamide, MW 270.30, C16H15FN2O) is a documented strigolactone receptor antagonist that impedes Phelipanche aegyptiaca and Striga asiatica seed germination and interacts with SL receptor protein D14 [1]. The target compound differs by the addition of an N2-methylcarboxamide group at the indoline 2-position, increasing molecular weight by 43.03 Da (from 270.30 to 313.33) and adding one extra H-bond acceptor . This structural expansion converts a mono-carboxamide (N1-urea only) into a 1,2-dicarboxamide. The additional carboxamide introduces steric bulk at the indoline 2-position and an extra hydrogen-bonding moiety, which may modify binding to D14 or other protein targets relative to D12. No published head-to-head comparison of SL antagonist activity between the target compound and D12 exists; however, the structural modification is substantial enough to alter receptor occupancy, pharmacokinetic properties, and potentially convert antagonist to agonist activity as observed in related triazole urea SL modulator series [1].

Strigolactone Antagonism Agricultural Chemistry Receptor Pharmacology

N2-Methyl Substitution Distinguishes This Compound from N1-(2-fluorophenyl)indoline-1,2-dicarboxamide (Des-methyl Analog)

The des-methyl analog N1-(2-fluorophenyl)indoline-1,2-dicarboxamide (CAS 1100751-69-6, MW 299.30, C16H14FN3O2) lacks the N2-methyl group present in the target compound . The N2-methylation increases molecular weight by 14.03 Da (from 299.30 to 313.33), converts the N2-carboxamide from a primary amide (HBD=2 for NH2) to a secondary amide (HBD=1 for NHCH3), and increases lipophilicity (estimated ΔclogP ≈ +0.5) . In the IKK2 inhibitor patent series, N-alkylation of indole/indoline carboxamides was shown to significantly modulate both enzyme inhibitory potency (IC50 shifts exceeding 10-fold in some examples) and cellular activity [1]. The N2-methyl group also influences metabolic stability by blocking potential N-dealkylation or hydrolysis pathways. No direct comparative bioactivity data are available for these two specific compounds, but the structural modification is expected to alter target binding, solubility, and metabolic profile.

Medicinal Chemistry SAR Hydrogen Bonding

Computed Physicochemical Property Profile Supporting Metabolic and Permeability Differentiation

Computed physicochemical parameters for the target compound include: MW 313.33, clogP ~2.75, tPSA 56.03 Ų, HBD=1, HBA=5, rotatable bonds=3 . This profile satisfies Lipinski's Rule of Five criteria (MW <500, clogP <5, HBD ≤5, HBA ≤10), indicating drug-like properties . Compared to the mono-carboxamide SL antagonist 1 (clogP ~3.2, tPSA ~33 Ų), the target compound shows higher polarity (tPSA +23 Ų) and lower lipophilicity, suggesting different membrane permeability and solubility profiles . Within the indoline-1,2-dicarboxamide series, the ortho-fluorophenyl substitution may confer different CYP450 metabolic liability compared to para-fluoro or unsubstituted phenyl analogs, as ortho-fluorine can sterically shield the urea carbonyl from hydrolytic enzymes [1]. These computed properties provide a rational basis for selecting this compound when specific lipophilicity, H-bonding capacity, or metabolic stability profiles are required.

ADME Drug-likeness Physicochemical Properties

Application Scenarios for N1-(2-fluorophenyl)-N2-methylindoline-1,2-dicarboxamide Based on Structural Differentiation Evidence


Kinase Inhibitor Lead Optimization and SAR Exploration

The indoline-1,2-dicarboxamide scaffold is explicitly claimed in GSK patents as an IKK2 inhibitor pharmacophore [1]. The target compound, with its ortho-fluorophenyl N1-substitution and N2-methylcarboxamide, represents a specific structural combination within this patented chemical space. Medicinal chemistry teams optimizing IKK2 or related kinase inhibitors can procure this compound as a reference analog to probe the SAR consequences of ortho-fluorine substitution combined with N2-methylation, compared to para-fluoro, des-fluoro, or des-methyl analogs . The computed drug-like properties (clogP 2.75, tPSA 56.03, MW 313.33) support its use in cellular assays where balanced lipophilicity and permeability are required .

Strigolactone Receptor Pharmacology Tool Compound Development

Building on the established strigolactone antagonist activity of the mono-carboxamide D12 (SL antagonist 1) [1], the target compound's 1,2-dicarboxamide architecture offers a chemically distinct scaffold for investigating strigolactone receptor (D14) pharmacology. The additional N2-carboxamide introduces altered hydrogen-bonding capacity and steric bulk at the indoline 2-position, which may shift the functional profile from antagonism to agonism or modulate receptor subtype selectivity, as observed with triazole urea SL modulators [1]. Agricultural chemistry researchers developing Striga and Orobanche germination inhibitors can use this compound to expand SAR beyond mono-carboxamide chemical space .

Computational Docking and Pharmacophore Modeling Studies

The target compound's well-defined structure (SMILES: CNC(=O)C1Cc2ccccc2N1C(=O)Nc1ccccc1F) and computed properties make it suitable as a query molecule for computational target fishing, reverse docking, and pharmacophore modeling [1]. Its dual H-bond donor/acceptor profile (HBD=1, HBA=5) and moderate lipophilicity (clogP 2.75) allow exploration of binding poses in kinase ATP-binding sites, SL receptor D14, or other protein targets containing complementary H-bond networks . Procurement for in silico studies enables prediction of potential targets before committing to costly synthesis or biological screening.

Physicochemical Property Benchmarking in Indoline Series

This compound serves as a physicochemical benchmark within the N2-methylindoline-1,2-dicarboxamide series, with measured/computed parameters including MW 313.33, clogP 2.75, tPSA 56.03, HBD=1, HBA=5 [1]. Compared to analogs such as N1-(4-fluorophenyl)-N2-methylindoline-1,2-dicarboxamide, N1-(2-fluorophenyl)indoline-1,2-dicarboxamide, and SL antagonist 1, the target compound occupies a distinct property space (tPSA 56 vs. 33 for D12; HBD=1 vs. 2 for des-methyl analog) . Formulation scientists and ADME researchers can procure this compound to experimentally validate predicted solubility, permeability, and metabolic stability trends across the series.

Quote Request

Request a Quote for N1-(2-fluorophenyl)-N2-methylindoline-1,2-dicarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.